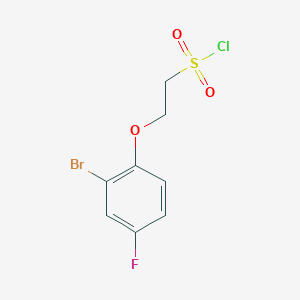
2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride is a high-purity fluorinated compound with a molecular weight of 317.55 g/mol. This clear, pale liquid is known for its unique blend of reactivity and selectivity, making it an invaluable tool for demanding chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-bromo-4-fluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride
- 2-(4-Cyano-2-fluorophenoxy)ethane-1-sulfonyl chloride
Uniqueness
Compared to similar compounds, 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride offers a unique combination of reactivity and selectivity. Its specific substitution pattern on the phenoxy ring provides distinct electronic properties, making it particularly useful in certain synthetic applications .
Propiedades
Fórmula molecular |
C8H7BrClFO3S |
|---|---|
Peso molecular |
317.56 g/mol |
Nombre IUPAC |
2-(2-bromo-4-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7BrClFO3S/c9-7-5-6(11)1-2-8(7)14-3-4-15(10,12)13/h1-2,5H,3-4H2 |
Clave InChI |
HZQCUGDCVBPPPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


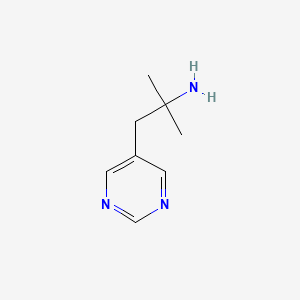

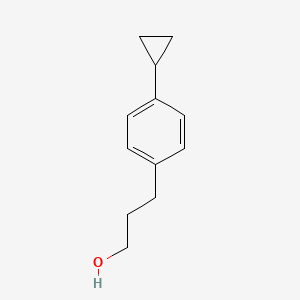
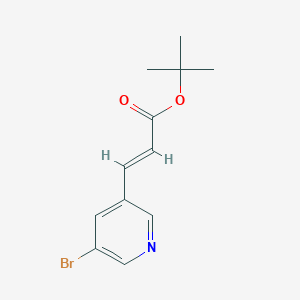

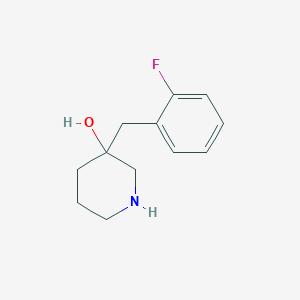

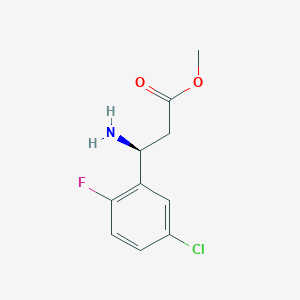

![2-[4-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13619046.png)

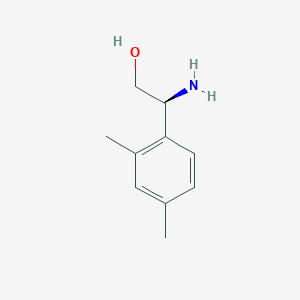
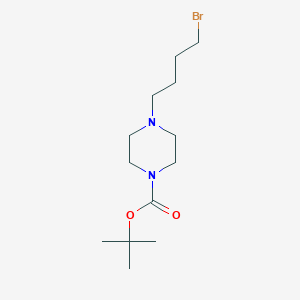
![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine](/img/structure/B13619083.png)
